

Comparative Analysis of ENPP1 Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: *Enpp-1-IN-7*

Cat. No.: *B15143384*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Enpp-1-IN-7** and other significant ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

ENPP1 has emerged as a critical therapeutic target, particularly in the field of immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway, which is crucial for initiating an innate immune response against cancer. Inhibition of ENPP1 can therefore enhance anti-tumor immunity. This guide focuses on a comparative analysis of various small molecule ENPP1 inhibitors, with a particular focus on **Enpp-1-IN-7** and its analogs.

Overview of Enpp-1-IN-7

Enpp-1-IN-7 is described as a potent inhibitor of ENPP1.^[1] It is identified as compound 51 in patent WO2021203772A1 and is noted for its potential in the research of cancer and infectious diseases.^[1] However, specific quantitative data on its potency, such as IC₅₀ or K_i values, are not publicly available at the time of this guide's compilation.

Quantitative Comparison of ENPP1 Inhibitors

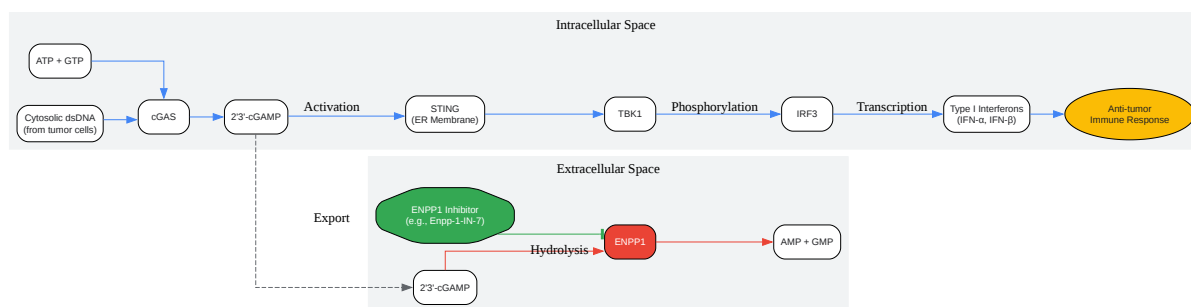
The following table summarizes the reported potency of several ENPP1 inhibitors. It is important to note that direct comparison of these values should be made with caution, as

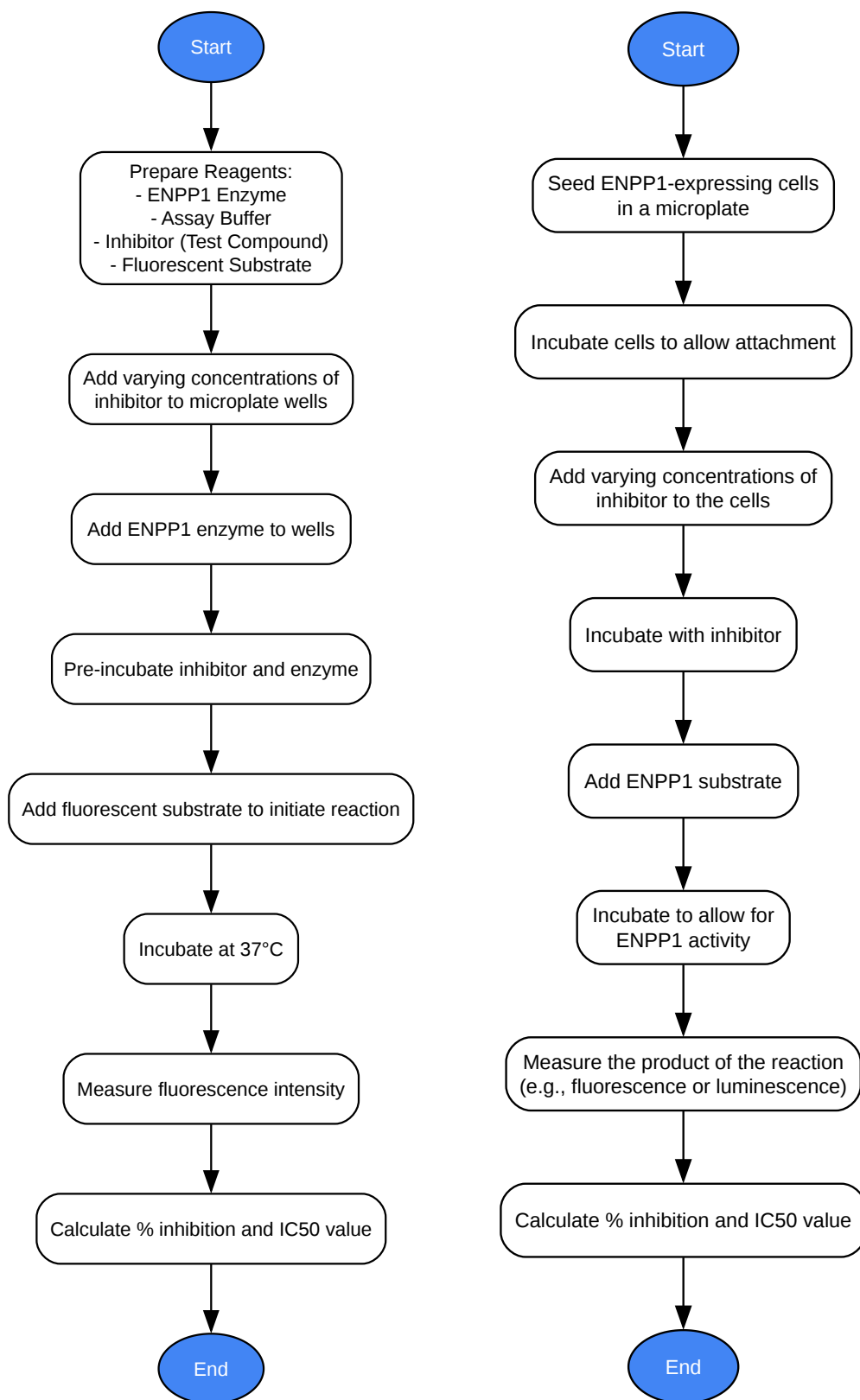
experimental conditions can vary between studies.

Compound Name/Identifier	Type/Scaffold	Potency (IC50/Ki)	Assay Type	Reference
Enpp-1-IN-7 (Compound 51)	Not Disclosed	Not Publicly Available	Not Disclosed	WO2021203772 A1[1]
Enpp-1-IN-20 (Compound 31)	Pyrido[2,3-d]pyrimidin-7-one	IC50: 0.09 nM	Enzymatic	
IC50: 8.8 nM	Cell-based			
Phosphonate Inhibitor (Cpd 27)	Phosphonate	IC50: 1.2 nM	Enzymatic (pH 7.5)	
STF-1623	Not Disclosed	High Potency (Specific value not provided)	Not Disclosed	
Enpp-1-IN-11 (Compound 23)	Not Disclosed	Ki: 45 nM	Not Disclosed	
Enpp-1-IN-14 (Compound 015)	Not Disclosed	IC50: 32.38 nM	Recombinant human ENPP-1	
Pyrrolopyrimidine (Compound 18p)	Pyrrolopyrimidine	IC50: 25.0 nM	Not Disclosed	
Enpp-1-IN-28 (Compound 4e)	Quinazolin-4(3H)-one	IC50: 0.188 µM	Molecular	
IC50: 0.732 µM	Cellular			
Enpp-1-IN-13 (Compound 1a)	Not Disclosed	IC50: 1.29 µM	ENPP1	
Enpp-1-IN-10	Not Disclosed	Ki: 3.866 µM	Not Disclosed	
SAPTI-012S004	Not Disclosed	IC50 < 100 nM	AMP-Glo	
PTGN-19cb	Not Disclosed	IC50 < 100 nM	Fluorescence polarization	

Key Signaling Pathway: ENPP1 in the cGAS-STING Pathway

The primary mechanism by which ENPP1 inhibitors exert their anti-tumor effects is through the modulation of the cGAS-STING pathway. The following diagram illustrates this critical signaling cascade.





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References

- 1. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
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